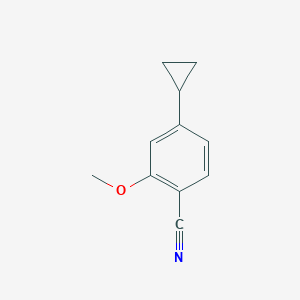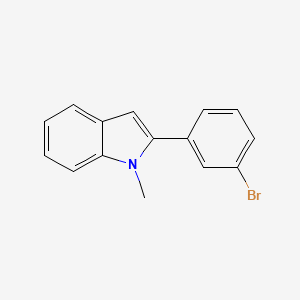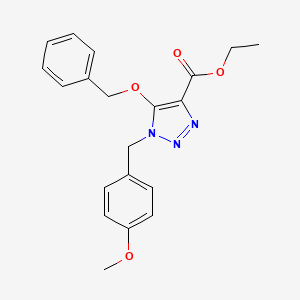![molecular formula C11H6O2S B13696565 Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
Naphtho[2,3-d][1,3]dioxole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-d][1,3]dioxole-2-thione is an organic compound with the molecular formula C11H6O2S It is a derivative of naphtho[2,3-d][1,3]dioxole, where a thione group replaces one of the oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[2,3-d][1,3]dioxole-2-thione can be synthesized through several methods. One common approach involves the reaction of naphtho[2,3-d][1,3]dioxole with sulfurizing agents under controlled conditions. For instance, the reaction with Lawesson’s reagent or phosphorus pentasulfide can yield the desired thione derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration, acetylation, and bromination, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, acetic anhydride for acetylation, bromine for bromination.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrated, acetylated, and brominated derivatives.
Scientific Research Applications
Naphtho[2,3-d][1,3]dioxole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of naphtho[2,3-d][1,3]dioxole-2-thione involves its interaction with molecular targets through its thione group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Naphtho[2,3-d][1,3]dioxole-2-thione can be compared with other similar compounds, such as:
Naphtho[2,3-d][1,3]dioxole: The parent compound without the thione group.
Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid: A derivative with a carboxylic acid group instead of the thione group.
Spiro[1,3-benzodioxole-2,2’-naphtho[2,3-d][1,3]dioxole: A spiro compound with a similar core structure but different functional groups.
Properties
Molecular Formula |
C11H6O2S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
benzo[f][1,3]benzodioxole-2-thione |
InChI |
InChI=1S/C11H6O2S/c14-11-12-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h1-6H |
InChI Key |
FCWDBBNDNTVIGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)OC(=S)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




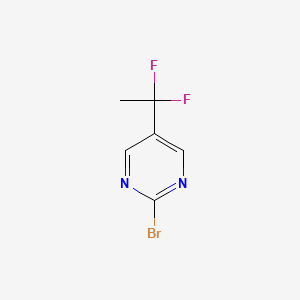
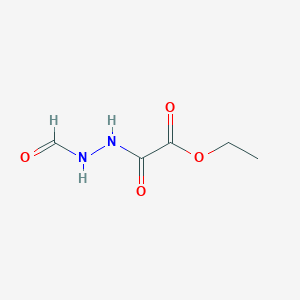
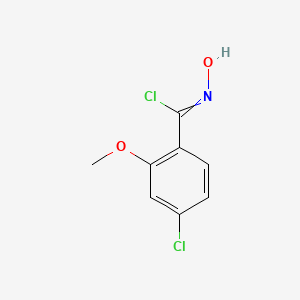
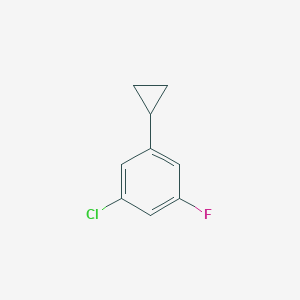
![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
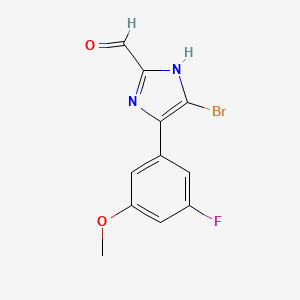
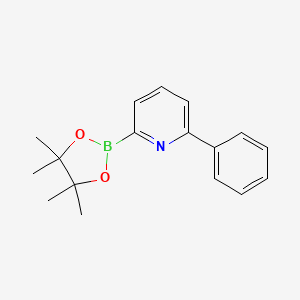
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
